4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-18-8-10-20(11-9-18)26(24,25)21-12-5-13-22-14-16-23(17-15-22)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRZEEBPDWKFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine
This intermediate is critical for introducing the 4-phenylpiperazine-propyl chain. Two primary routes are proposed based on analogous syntheses:
Alkylation of 4-Phenylpiperazine
- Reaction Scheme :
$$
\text{4-Phenylpiperazine} + \text{3-Bromopropylamine hydrobromide} \xrightarrow{\text{Base}} \text{3-(4-Phenylpiperazin-1-yl)propan-1-amine}
$$ - Conditions :
- Use potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base in acetonitrile or dimethylformamide (DMF).
- Heat at 60–80°C for 12–24 hours.
- Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, methanol/dichloromethane).
Reductive Amination
- Reaction Scheme :
$$
\text{4-Phenylpiperazine} + \text{3-Oxopropanenitrile} \xrightarrow{\text{NaBH₄}} \text{3-(4-Phenylpiperazin-1-yl)propanenitrile} \xrightarrow{\text{LiAlH₄}} \text{3-(4-Phenylpiperazin-1-yl)propan-1-amine}
$$ - Conditions :
Final Sulfonamide Coupling
Reaction Mechanism
The sulfonamide bond is formed via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 3-(4-phenylpiperazin-1-yl)propan-1-amine:
$$
\text{4-Methylbenzenesulfonyl chloride} + \text{3-(4-Phenylpiperazin-1-yl)propan-1-amine} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Reaction Conditions
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Advantages : Enhanced heat transfer and reduced reaction times compared to batch processes.
- Setup : Combine sulfonyl chloride and amine streams in a microreactor at elevated temperatures (50–70°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + Coupling | 65–75 | ≥98 | Scalable, minimal byproducts | Requires intermediate purification |
| Reductive Amination | 50–60 | 95–97 | Avoids alkylation side reactions | LiAlH₄ handling hazards |
| Continuous Flow | 70–80 | ≥99 | High throughput, consistent quality | Initial setup cost |
Challenges and Mitigation Strategies
Byproduct Formation
- Issue : Over-alkylation of piperazine nitrogen atoms.
- Solution : Use a 2:1 molar ratio of amine to sulfonyl chloride and maintain low temperatures.
Low Solubility of Intermediates
- Issue : Precipitation during coupling reduces reaction efficiency.
- Solution : Add polar aprotic solvents (e.g., DMF) or phase-transfer catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a sulfone derivative.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Formation of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide sulfone.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as a ligand for certain receptors or enzymes, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its sulfonamide group provides unique chemical properties that can be exploited in various applications.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural elements include:
- Sulfonamide benzene ring: A 4-methyl group enhances electron density, improving solubility compared to electron-withdrawing substituents (e.g., chloro or nitro groups) seen in analogs like 4-chloro-N-[3-(7-trifluoromethyl-quinolin-4-ylamino)-propyl]-benzenesulfonamide (, Compound 35) .
- Heterocyclic moiety: The 4-phenylpiperazine group distinguishes it from quinoline (), indole (), and naphthalene () derivatives. Piperazine’s basic nitrogen atoms may facilitate hydrogen bonding and improve bioavailability .
Physicochemical Properties
- Melting Points : Piperazine derivatives often exhibit higher melting points due to hydrogen bonding. For example, tetrahydroacridine analogs () show mp >200°C, while indole derivatives () are isolated as solids .
Biological Activity
4-Methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide, commonly referred to as PMSA, is a compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of PMSA can be described by its chemical formula and a molecular weight of approximately 336.47 g/mol. The compound features a sulfonamide group, which is known for its diverse pharmacological properties.
Biological Activity Overview
PMSA has been investigated for its effects on tumor cell proliferation, migration, and induction of ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation.
Key Findings from Research Studies
- Inhibition of Tumor Cell Proliferation : PMSA has demonstrated significant inhibition of cancer cell lines, as evidenced by MTT assays showing reduced viability in treated cells compared to controls. The IC50 values indicate potent anti-proliferative effects across various cancer types.
- Induction of Ferroptosis : Research indicates that PMSA triggers ferroptosis in tumor cells by increasing reactive oxygen species (ROS) levels and malondialdehyde (MDA), markers associated with oxidative stress. The expression levels of key proteins involved in ferroptosis, such as SLC7A11/XCT and GPX4, were significantly downregulated following treatment with PMSA.
- Mechanistic Insights : Molecular docking studies have suggested that PMSA binds to the NRF2 protein, inhibiting its activity. This interaction disrupts the KEAP1-NRF2-GPX4 axis, leading to enhanced ferroptosis in tumor cells.
Data Tables
| Biological Activity | Observation | Method Used |
|---|---|---|
| Tumor Cell Proliferation | Significant inhibition | MTT Assay |
| Migration Inhibition | Reduced migration in scratch assays | Scratch Assay |
| Ferroptosis Induction | Increased ROS and MDA levels | Flow Cytometry & MDA Detection |
| Protein Expression | Downregulation of SLC7A11/XCT, GPX4 | Western Blot |
Case Study 1: Anti-Tumor Efficacy
In a study conducted at Guangdong Medical University, PMSA was tested on various tumor cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that PMSA not only inhibited proliferation but also induced apoptosis through the ferroptotic pathway.
Case Study 2: Mechanism Elucidation
Further investigations revealed that PMSA's ability to bind to NRF2 could be a critical mechanism behind its anti-tumor effects. By inhibiting NRF2's protective role against oxidative stress, PMSA enhances the susceptibility of cancer cells to ferroptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
